E3 ligase Ligand-Linker Conjugates 15

Descripción general

Descripción

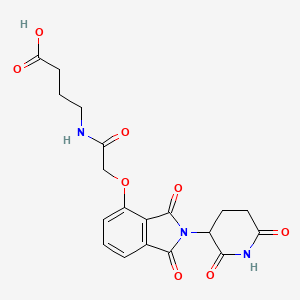

Talidomida-O-amido-C3-COOH es un conjugado sintetizado de un compuesto ligando-enlazador de la ligasa E3 que combina un ligando de cereblón derivado de la talidomida con un enlazador comúnmente empleado en la tecnología PROTAC (Proteolysis Targeting Chimeras) . Este compuesto se utiliza principalmente en entornos de investigación y no está destinado al consumo humano .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Talidomida-O-amido-C3-COOH se sintetiza combinando un ligando de cereblón derivado de la talidomida con un enlazador . Las rutas sintéticas específicas y las condiciones de reacción son propietarias y normalmente implican múltiples pasos de síntesis orgánica, incluida la formación de enlaces amida y la carboxilación .

Métodos de producción industrial: Los métodos de producción industrial para Talidomida-O-amido-C3-COOH no están ampliamente documentados debido a su uso especializado en la investigación. la producción probablemente implique técnicas estándar de síntesis orgánica, incluidos los pasos de purificación y caracterización para asegurar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Talidomida-O-amido-C3-COOH experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales en el compuesto, alterando potencialmente su actividad.

Reducción: Esta reacción puede reducir grupos funcionales específicos, impactando la reactividad del compuesto.

Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, modificando las propiedades del compuesto

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, peróxido de hidrógeno), agentes reductores (por ejemplo, borohidruro de sodio) y varios catalizadores para facilitar las reacciones de sustitución .

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Applications in Biomedical Research

E3 LLC 15 has several notable applications in scientific research:

- Targeted Protein Degradation : By utilizing E3 LLC 15 in PROTAC design, researchers can selectively degrade proteins that are overexpressed or mutated in diseases such as cancer and neurodegenerative disorders. This targeted approach allows for precise modulation of protein levels, providing insights into their roles in various biological processes .

- Chemical Biology Studies : The compound serves as a valuable tool for studying protein function within cellular contexts. By targeting specific proteins for degradation, researchers can investigate their contributions to cellular pathways and disease mechanisms .

- Therapeutic Development : E3 LLC 15 is instrumental in developing new therapies aimed at diseases associated with dysfunctional proteins. Its ability to facilitate targeted degradation opens avenues for creating drugs that can effectively eliminate pathogenic proteins .

Comparative Analysis with Other PROTACs

E3 LLC 15 can be compared with other ligand-linker conjugates used in PROTAC technology. Below is a table summarizing key features and unique aspects of various compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| cIAP1 Ligand-Linker Conjugates | Targets cIAP1 for apoptosis modulation | Specificity for cIAP1 involved in cell survival |

| MDM2 Ligand-Linker Conjugates | Targets MDM2 for p53 degradation | Focus on cancer therapeutics through p53 pathway |

| VHL Ligand-Linker Conjugates | Utilizes VHL for hypoxia-inducible factor degradation | Involvement in oxygen-sensing mechanisms |

| E3 Ligase Ligand-Linker Conjugates 15 | Versatile targeting across multiple pathways | Promising candidate for further research and development |

Case Studies

Recent studies have highlighted the effectiveness of E3 LLC 15-based PROTACs in various experimental settings:

- Protein Degradability Studies : Research demonstrated that modifications using E3 LLC 15 could enhance the degradation efficiency of proteins such as EGFP and DUSP6 by optimizing linker lengths and binding sites on the target proteins .

- Therapeutic Applications : Investigations into PROTACs incorporating E3 LLC 15 have shown promise in preclinical models for treating cancers characterized by aberrant protein expression, indicating its potential utility in clinical settings .

Mecanismo De Acción

El mecanismo de acción de Talidomida-O-amido-C3-COOH implica la unión al cereblón (CRBN), un receptor de reconocimiento de sustrato para la ligasa ubiquitina E3 de Cullin 4 RING (CRL4). Esta unión induce el reclutamiento de sustratos no nativos a CRL4 CRBN, lo que lleva a su posterior degradación . Este proceso es crucial para el papel del compuesto en la tecnología PROTAC, donde ayuda a dirigir proteínas específicas para su degradación .

Comparación Con Compuestos Similares

Compuestos similares:

Talidomida: El compuesto parental del que se deriva Talidomida-O-amido-C3-COOH.

Lenalidomida: Un derivado de la talidomida con efectos inmunomoduladores mejorados.

Pomalidomida: Otro derivado con potentes propiedades antiinflamatorias y anticancerígenas .

Singularidad: Talidomida-O-amido-C3-COOH es única debido a su diseño específico para su uso en la tecnología PROTAC. Su capacidad de unirse al cereblón y facilitar la degradación de proteínas específicas lo diferencia de otros compuestos similares .

Propiedades

IUPAC Name |

4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O8/c23-13-7-6-11(17(27)21-13)22-18(28)10-3-1-4-12(16(10)19(22)29)30-9-14(24)20-8-2-5-15(25)26/h1,3-4,11H,2,5-9H2,(H,20,24)(H,25,26)(H,21,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVLFEVSXBBCIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.